molecular formula C12H16N2 B040024 1-Ethyl-2,5,6-trimethylbenzimidazole CAS No. 116313-47-4

1-Ethyl-2,5,6-trimethylbenzimidazole

Cat. No.: B040024
CAS No.: 116313-47-4
M. Wt: 188.27 g/mol
InChI Key: SABOZGICOOTOMZ-UHFFFAOYSA-N
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Description

1-Ethyl-2,5,6-trimethylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings

Chemical Reactions Analysis

1-Ethyl-2,5,6-trimethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The imine group in benzimidazole can be alkylated or acylated. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,5,6-trimethylbenzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . This property makes them effective as anticancer agents. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

1-Ethyl-2,5,6-trimethylbenzimidazole can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

1-ethyl-2,5,6-trimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-5-14-10(4)13-11-6-8(2)9(3)7-12(11)14/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABOZGICOOTOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=C(C(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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